molecular formula C13H7BrClN3O2 B14181873 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione CAS No. 918961-34-9

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione

Katalognummer: B14181873
CAS-Nummer: 918961-34-9
Molekulargewicht: 352.57 g/mol
InChI-Schlüssel: ZHEBDDJFTMKUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a bromoanilino group at the 5-position, a chloro group at the 6-position, and a dione structure at the 4,7-positions of the indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Wissenschaftliche Forschungsanwendungen

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

918961-34-9

Molekularformel

C13H7BrClN3O2

Molekulargewicht

352.57 g/mol

IUPAC-Name

5-(3-bromoanilino)-6-chloro-1H-indazole-4,7-dione

InChI

InChI=1S/C13H7BrClN3O2/c14-6-2-1-3-7(4-6)17-11-9(15)13(20)10-8(12(11)19)5-16-18-10/h1-5,17H,(H,16,18)

InChI-Schlüssel

ZHEBDDJFTMKUSE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.